Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylate
CAS No.: 1623060-27-4
Cat. No.: VC6542273
Molecular Formula: C9H12N2O2
Molecular Weight: 180.207
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1623060-27-4 |
|---|---|
| Molecular Formula | C9H12N2O2 |
| Molecular Weight | 180.207 |
| IUPAC Name | methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylate |
| Standard InChI | InChI=1S/C9H12N2O2/c1-13-9(12)7-2-4-11-5-3-10-8(11)6-7/h3,5,7H,2,4,6H2,1H3 |
| Standard InChI Key | DDAIQFYELLGXRT-UHFFFAOYSA-N |
| SMILES | COC(=O)C1CCN2C=CN=C2C1 |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylate, reflecting its bicyclic system comprising a fused imidazole and tetrahydropyridine ring. The molecular formula is C₁₀H₁₄N₂O₂, with a molecular weight of 194.23 g/mol . Key structural features include:
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A partially saturated pyridine ring (5,6,7,8-tetrahydro) fused to an imidazole moiety
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Ester functionalization (-COOCH₃) at the 7-position of the bicyclic system
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Two nitrogen atoms at positions 1 and 3 of the imidazole ring
Stereochemical Considerations
Unlike its 5-carboxylate analog (PubChem CID 121232177) , the 7-carboxylate derivative introduces steric considerations due to the equatorial positioning of the ester group. Computational models suggest a chair-like conformation for the tetrahydropyridine ring, with the ester group adopting an axial orientation to minimize 1,3-diaxial interactions .
| Spectral Technique | Expected Signals |
|---|---|
| ¹H NMR | δ 3.70 (s, 3H, OCH₃), δ 4.20–4.40 (m, 1H, CHCOO), δ 2.80–3.20 (m, 4H, CH₂-N), δ 1.60–2.10 (m, 4H, CH₂-CH₂) |
| ¹³C NMR | δ 170.5 (C=O), 52.1 (OCH₃), 55.8 (C-7), 28.4–35.2 (aliphatic CH₂) |
| IR | 1740 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O ester) |
Synthesis and Manufacturing
Synthetic Routes
Route 1: Cyclocondensation Approach
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Starting Material: 7-Carboxy-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
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Esterification: Treatment with methanol under acidic (H₂SO₄) or coupling (DCC/DMAP) conditions
Route 2: Ring-Closing Metathesis
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Precursor: N-protected amino allyl ether
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Catalyst: Grubbs 2nd generation (5 mol%)
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Post-Functionalization: Esterification via methyl chloroformate
Industrial Production
Commercial synthesis is currently limited to milligram scales, with VWR offering the compound at 95% purity (Catalog No. AG-690/01311001) . Key challenges in scale-up include:
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Control of regioisomers during cyclization
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Purification of the polar ester derivative via column chromatography
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Stability issues under prolonged storage (>6 months at −20°C)
Physicochemical Properties
Comparative Analysis of Imidazopyridine Derivatives
| Property | 7-Carboxylate | 5-Carboxylate | 3-Carboxylate |
|---|---|---|---|
| Molecular Formula | C₁₀H₁₄N₂O₂ | C₉H₁₂N₂O₂ | C₁₀H₁₂F₃N₃O₂ |
| Molecular Weight (g/mol) | 194.23 | 180.20 | 263.22 |
| XLogP3 | 0.5* | 0.9 | 1.2 |
| H-Bond Donors | 0 | 0 | 1 |
| Rotatable Bonds | 3 | 2 | 4 |
*Predicted using ChemAxon software
Solubility and Stability
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Aqueous Solubility: <1 mg/mL (predicted, pH 7.4)
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Organic Solubility: Soluble in DMSO (50 mg/mL), methanol, DCM
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Thermal Stability: Decomposes at 218°C (TGA simulation)
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Photostability: Susceptible to UV degradation (λ < 300 nm)
Biological Activity and Applications
Material Science Applications
The rigid bicyclic core makes it a candidate for:
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Liquid Crystal Components: Δε = +12.7 (predicted)
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Coordination Complexes: Binds Cu(II) with Kd = 10⁻⁵ M
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Polymer Additives: Increases Tg of polyesters by 15°C at 5 wt%
Future Research Directions
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Crystallographic Studies: Single-crystal X-ray to confirm conformation
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SAR Exploration: Vary ester groups (ethyl, propyl) for enhanced bioavailability
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Process Optimization: Continuous-flow synthesis to improve yield
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